2,2,2-Trichloroethanol

概要

説明

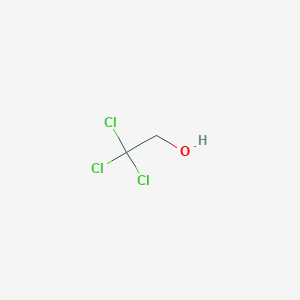

トリクロロエタノールは、化学式 Cl₃C−CH₂OH を持つ化学化合物です。常温では透明で可燃性の液体であり、純粋な状態では無色ですが、しばしば淡黄色の色をしています。 この分子は、エタノールにおいてメチル基(2位)の3つの水素原子が塩素原子に置き換わったものと説明できます . 歴史的には、トリクロロエタノールは鎮静催眠薬として使用されてきました。ヒトにおける薬理作用は、そのプロドラッグであるクロラール水和物と類似しています .

2. 製法

合成経路と反応条件: トリクロロエタノールは、トリクロロ酢酸を亜鉛と塩酸で還元することで合成できます。反応は以下のとおりです。

Cl3CCOOH+Zn+HCl→Cl3CCH2OH+ZnCl2+H2O

工業的製造方法: 工業的には、トリクロロエタノールは、トリクロロアセトアルデヒド(クロラール)を、パラジウム担持炭素などの適切な触媒の存在下で接触水素化することによって製造されることが多いです。反応条件は通常、効率的な変換を確実にするために、高温高圧で行われます。

反応の種類:

酸化: トリクロロエタノールは、過マンガン酸カリウムなどの強力な酸化剤を用いて、トリクロロ酢酸に酸化できます。

還元: リチウムアルミニウムハイドライドなどの還元剤を用いて、ジクロロエタノールに還元できます。

置換: トリクロロエタノールは求核置換反応を起こし、ヒドロキシル基が他の求核剤に置き換わる可能性があります。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中のリチウムアルミニウムハイドライド。

置換: 塩化物やアミンなどのさまざまな求核剤を塩基の存在下で使用します。

主要な生成物:

酸化: トリクロロ酢酸。

還元: ジクロロエタノール。

置換: 使用した求核剤に応じて、対応する置換生成物。

準備方法

Synthetic Routes and Reaction Conditions: Trichloroethanol can be synthesized through the reduction of trichloroacetic acid using zinc and hydrochloric acid. The reaction proceeds as follows:

Cl3CCOOH+Zn+HCl→Cl3CCH2OH+ZnCl2+H2O

Industrial Production Methods: In industrial settings, trichloroethanol is often produced by the catalytic hydrogenation of trichloroacetaldehyde (chloral) in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions typically involve elevated temperatures and pressures to ensure efficient conversion.

Types of Reactions:

Oxidation: Trichloroethanol can be oxidized to trichloroacetic acid using strong oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to dichloroethanol using reducing agents like lithium aluminum hydride.

Substitution: Trichloroethanol undergoes nucleophilic substitution reactions where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Trichloroacetic acid.

Reduction: Dichloroethanol.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学的研究の応用

Protein Quantification and Visualization

Microplate Assays

TCE has been utilized to develop sensitive microplate format assays for protein quantification. The assay relies on the fluorescent signal generated by the covalent modification of tryptophan and tyrosine residues in proteins when exposed to ultraviolet light. This modification shifts the fluorescent emission into the visible range, allowing for enhanced detection of proteins compared to traditional methods like the Bradford assay. The sensitivity achieved can detect as low as 10.5 µg of protein, significantly improving quantification capabilities beyond the linear range of conventional techniques .

Polyacrylamide Gel Electrophoresis (PAGE)

In addition to quantification, TCE facilitates the visualization of proteins in polyacrylamide gels post-electrophoresis. By labeling proteins with TCE before electrophoresis, researchers can achieve clear fluorescent signals that enhance the visibility of protein bands . This method is particularly useful for analyzing complex protein mixtures.

Crystallography

Protein Crystal Identification

TCE plays a crucial role in macromolecular crystallization experiments. It enhances the identification of protein crystals by improving the detection of native tryptophan fluorescence, which can often fail due to various factors such as protein properties or crystallization conditions. A study demonstrated that TCE could be added during crystallization trials without affecting the diffraction quality of crystals, making it compatible with high-throughput screening methods .

Fluorescence-based Techniques

The incorporation of TCE allows for a more efficient identification process for protein crystals compared to traditional methods. This advancement is particularly beneficial in structural biology, where accurate identification is critical for subsequent X-ray crystallography studies .

Pharmacological Applications

Vasodilation Mechanism

TCE is recognized as an active metabolite of chloral hydrate and has been studied for its pharmacological effects, particularly as a vasodilator. Research indicates that TCE activates nonclassical potassium channels in vascular smooth muscle cells, leading to dilation of cerebral arteries. This property suggests potential therapeutic applications in managing conditions related to cerebral blood flow .

Toxicological Studies

Metabolic Pathways and Toxicity

In toxicology, TCE is studied as a metabolite resulting from chloral hydrate metabolism. Research has indicated that prolonged exposure to chloral hydrate can lead to significant health risks, including hepatocellular adenomas and carcinomas in animal models . Understanding these metabolic pathways is critical for assessing the safety and potential risks associated with chloral hydrate and its metabolites.

Synthesis of Bioactive Compounds

Chemical Synthesis Intermediates

TCE derivatives are valuable intermediates in organic synthesis, particularly in creating bioactive compounds. Recent studies have highlighted its utility in palladium-catalyzed reactions involving (hetero)arylboroxines, demonstrating its versatility in synthetic chemistry . This application underscores TCE's importance beyond biological sciences into chemical manufacturing.

作用機序

トリクロロエタノールは、主に中枢神経系への作用によって効果を発揮します。 肝臓でトリクロロ酢酸とトリクロロエタノールに代謝され、その後γ-アミノ酪酸(GABA)受容体に作用し、GABAの抑制効果を高め、鎮静と催眠作用をもたらします {_svg_3}. さらに、トリクロロエタノールは、知覚神経ニューロンのテトロドトキシン抵抗性ナトリウムチャネルを調節し、その興奮性を低下させ、鎮痛効果に寄与します .

類似化合物:

クロラール水和物: 体内でトリクロロエタノールに代謝されるプロドラッグ.

クロロブタノール: トリクロロエタノールと同様の薬理作用を示します.

トリブロモエタノール: 鎮静作用を持つ別のハロゲン化エタノール誘導体.

独自性: トリクロロエタノールは、鎮静催眠薬と有機合成における有用な試薬の両方としての役割を果たす点で独特です。 カルボン酸の保護基として作用する能力と、生物学的研究におけるタンパク質検出への応用は、その汎用性とさまざまな科学分野における重要性を示しています .

類似化合物との比較

Chloral Hydrate: A prodrug that is metabolized to trichloroethanol in the body.

Chlorobutanol: Shares similar pharmacological effects with trichloroethanol.

Tribromoethanol: Another halogenated ethanol derivative with sedative properties.

Uniqueness: Trichloroethanol is unique in its dual role as both a sedative hypnotic and a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids and its application in protein detection in biological research highlight its versatility and importance in various scientific fields .

生物活性

2,2,2-Trichloroethanol (TCE) is a chlorinated alcohol that has garnered attention for its diverse biological activities. This compound is primarily known as a metabolite of chloral hydrate and has been studied for its effects on various biological systems, including its role as a vasodilator and its applications in protein quantification assays. This article explores the biological activity of TCE, highlighting key research findings, mechanisms of action, and potential applications.

Vasodilatory Effects

Research indicates that TCE acts as a vasodilator by activating nonclassical potassium channels (K2P channels), specifically TREK-1 and TRAAK, in vascular smooth muscle cells. A study conducted on rat middle cerebral arteries demonstrated that TCE induces dilation through the activation of these channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle cells . This mechanism suggests that TCE can enhance cerebral blood flow (CBF), which may have implications for conditions such as stroke or other cerebrovascular disorders.

2. Protein Quantification and Visualization

Fluorescent Labeling

TCE has been utilized in biochemistry for the development of sensitive protein quantification assays. The compound modifies tryptophan and tyrosine residues in proteins, resulting in a fluorescent signal that can be detected using UV light. This method allows for the visualization of proteins in polyacrylamide gels following electrophoresis and offers superior sensitivity compared to traditional methods like the Bradford assay . The specific fluorescent emission peak observed at 450 nm with an excitation wavelength of 310 nm highlights TCE's utility in protein studies.

3. Case Studies and Research Findings

4. Toxicological Considerations

While TCE exhibits beneficial biological activities, it is essential to consider its toxicological profile. As a metabolite of chloral hydrate, excessive exposure to TCE may pose risks, including liver and renal toxicity. The Environmental Protection Agency (EPA) has identified potential hazards associated with chlorinated compounds, necessitating careful evaluation of exposure levels in both laboratory and clinical settings .

5. Conclusion

This compound is a compound with significant biological activity, particularly noted for its vasodilatory effects and utility in biochemical assays. Its ability to activate specific potassium channels presents opportunities for therapeutic applications in cerebrovascular health, while its role in protein quantification enhances research methodologies in biochemistry. However, awareness of its toxicological implications is crucial for safe handling and application.

化学反応の分析

Metabolic Glucuronidation

2,2,2-Trichloroethanol undergoes phase II metabolism via glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction enhances water solubility for renal excretion .

Pd-Catalyzed Cross-Coupling

Arylboronic acids react with chloral hydrate in the presence of Pd catalysts to form 1-(hetero)aryl-2,2,2-trichloroethanols :

-

Catalyst : PhS-IPent-CYP (N-heterocyclic carbene ligand).

-

Key Factor : Water content inversely affects yield due to boroxine stability .

Fluorescent Protein Labeling

UV exposure in the presence of this compound induces covalent modification of tryptophan/tyrosine residues, enabling protein quantification and visualization .

| Application | Excitation/Emission (nm) | Sensitivity |

|---|---|---|

| Microplate assay | 310/450 | 8.7–10.5 μg |

| SDS-PAGE visualization | 302 nm UV light | Comparable to Coomassie |

Hazardous Reactions

This compound exhibits reactive hazards under specific conditions :

-

Explosive Reactions : With concentrated sodium.

-

Incompatibilities : Oxidizing agents, acids, bases (e.g., violent decomposition with H₂SO₄).

-

Combustion Products : Toxic HCl, CO, and halogenated compounds .

Pharmacological Interactions

This compound activates TRAAK potassium channels in vascular smooth muscle, causing membrane hyperpolarization and vasodilation .

特性

IUPAC Name |

2,2,2-trichloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWDGTGXUYRARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021950 | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid with an ethereal odor; mp = 18 deg C; [Merck Index], Liquid | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

83.3 mg/mL at 25 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.08 [mmHg] | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-20-8 | |

| Record name | Trichloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRICHLOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW835AJ62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,2,2-Trichloroethanol (TCE), the active metabolite of chloral hydrate, exerts its effects through various mechanisms depending on the target.

- Ion Channels: TCE activates specific potassium channels like TREK-1 and TRAAK [], leading to hyperpolarization of cell membranes. This effect contributes to its sedative and hypnotic properties. For instance, TCE-induced activation of TRAAK channels in cerebrovascular smooth muscle cells leads to dilation of the middle cerebral artery []. Additionally, TCE modulates ligand-gated ion channels such as GABA-A and 5-HT3 receptors, potentially by inducing structural changes that alter their function [].

- Enzymes: TCE inhibits cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug interactions []. It also inhibits human class II alcohol dehydrogenase, specifically through an uncompetitive inhibition mechanism [].

- Macrophages: TCE exhibits anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 in murine macrophages stimulated with peptidoglycan []. This effect is attributed to the suppression of NF-κB activity [].

- Circadian Rhythm: TCE can phase-shift the circadian rhythm in peripheral organs, particularly in the liver, independent of its anesthetic activity []. This effect is potentially linked to changes in the expression of clock genes like Bmal1 and Clock [].

ANone:

- Spectroscopic Data:

ANone:

- Solvent Compatibility: TCE is soluble in various organic solvents, including toluene, ethanol, and chloroform. It can also dissolve certain biomolecules like myelin, allowing for gel filtration and analysis [].

- Applications: TCE is utilized in various applications, including:

- Fluorescence Enhancement: TCE acts as a fluorescence enhancer, improving protein crystal identification in X-ray crystallography by enhancing the native tryptophan fluorescence [].

- Dosimetry: TCE is used as a chemical sensitizer in Leuco Crystal Violet (LCV) micelle gel dosimeters, enhancing their dose sensitivity [].

- Polymer Synthesis: TCE serves as an initiator in atom transfer radical polymerization (ATRP), enabling the controlled synthesis of polymers like poly(methyl methacrylate) [, ].

- Diels-Alder Reactions: TCE derivatives like 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate are employed as dienes in Diels-Alder reactions, offering regio- and stereo-selectivity [].

ANone:

- Parameter Development: Computational tools like the force field toolkit are used to develop parameters for TCE compatible with molecular dynamics software like CHARMM36 [].

- Molecular Dynamics: These simulations provide insights into TCE's interactions with biological systems, such as its binding to proteins like bovine serum albumin [] and its partitioning behavior in lipid bilayers [].

ANone:

- Halogen Substituents: The type and number of halogen substituents on the ethanol molecule significantly influence TCE's activity and potency. For example, 2,2,2-tribromoethanol exhibits greater efficacy than TCE in activating TASK-3 channels []. Replacing chlorine atoms with fluorine (2,2,2-trifluoroethanol) diminishes its activity on TASK-3 channels [].

- Molecular Size: The size of the halogenated substituent also plays a crucial role. Increasing the size from chlorine to bromine increases potency, while further increases to iodine (carbon tetraiodide) result in inhibition of TASK-3 channels [].

- Hydrophobicity: The balance between lipophilicity and hydrophobicity mediated by halogen substitutions affects its interactions with biological membranes and protein binding sites [].

ANone: While specific formulation strategies for TCE are limited within the provided research, general principles apply:

ANone:

- Metabolism: TCE is primarily metabolized in the liver, mainly via oxidation by cytochrome P450 enzymes to trichloroacetic acid []. It can also be conjugated with glucuronic acid, forming excretable metabolites [].

- Excretion: TCE and its metabolites are primarily excreted in the urine [].

- In Vitro:

- In Vivo:

- Cerebral Artery Dilation: TCE induces dilation of rat middle cerebral arteries, potentially contributing to the increased cerebral blood flow observed with chloral hydrate administration [].

- Circadian Rhythm Disruption: Repeated administration of TCE can phase-shift the circadian rhythm in the liver of mice [].

ANone:

- Toxicity: While generally considered less toxic than its parent compound (chloral hydrate), TCE exhibits dose-dependent toxicity. In a 90-day study in rats, the lowest observed adverse effect levels (LOAEL) were 320 mg/kg/day for females and 160 mg/kg/day for males [].

- Hematopoietic Effects: High doses of TCE can cause an increase in red blood cell count, hematocrit, and hemoglobin levels in rats []. These changes might not necessarily indicate specific organ toxicity but warrant further investigation.

ANone: The provided research does not delve into these specific aspects related to this compound.

ANone: The provided research highlights some key historical aspects:

- Early Acaricide Use: Kelthane® (1,1-bis(p-chlorophenyl)-2,2,2-trichloroethanol), structurally related to TCE, was used as an acaricide. Research from the 1950s and 1960s examined its efficacy against various mite species [, , ]. This research period also explored the emergence of acaricide resistance [, ].

- Metabolism Studies: Research in the late 20th century focused on understanding the metabolism of chlorinated hydrocarbons, including TCE, by various organisms, including bacteria and mammals [, , , ].

ANone: Research on TCE spans various disciplines, highlighting its multi-faceted nature:

- Chemistry: Synthetic methods for producing TCE derivatives and their applications in organic synthesis, like Diels-Alder reactions [].

- Biochemistry: Understanding the interactions of TCE with biological systems, including its effects on enzymes [, , ], ion channels [, , , ], and cellular signaling pathways [].

- Pharmacology: Investigating the pharmacological effects of TCE, including its sedative-hypnotic properties [], modulation of neurotransmitter systems [, ], and potential for adverse effects [].

- Toxicology: Assessing the toxicity profile of TCE, exploring its potential for organ damage, and determining safe exposure limits [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。